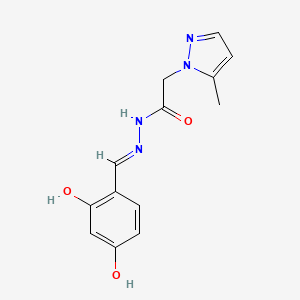
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine (CMMP) is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit significant bioactivity and has been investigated for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant and anxiolytic drugs. 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been found to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on neurotransmitter systems such as serotonin and norepinephrine. In animal models, 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been shown to reduce anxiety-like behavior and increase exploratory behavior, suggesting an anxiolytic effect. It has also been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the serotonin system. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems such as dopamine and acetylcholine. Additionally, the limited availability of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine may make it difficult to use in large-scale studies.
Future Directions
There are a number of potential future directions for research involving 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new drugs based on 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic effects of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine and its potential for off-target effects.
Synthesis Methods
The synthesis method for 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group with the methylsulfonyl group, resulting in the formation of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine as a white solid.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been investigated for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been studied for its potential as a serotonin receptor agonist, with research showing that it exhibits high affinity for the 5-HT1A receptor. In pharmacology, 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been investigated for its potential as a therapeutic agent for the treatment of depression and anxiety disorders, with research showing that it exhibits anxiolytic and antidepressant effects in animal models. In medicinal chemistry, 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been studied for its potential as a lead compound for the development of new drugs targeting the serotonin system.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(9-12(10)13)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHWQXJRDBYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)

![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)

![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)